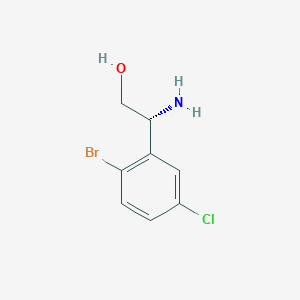

(r)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol

Description

(R)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol is a chiral amino alcohol derivative featuring a phenyl ring substituted with bromine at the 2-position and chlorine at the 5-position. The (R)-configuration at the amino-bearing carbon distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties.

Properties

Molecular Formula |

C8H9BrClNO |

|---|---|

Molecular Weight |

250.52 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2-bromo-5-chlorophenyl)ethanol |

InChI |

InChI=1S/C8H9BrClNO/c9-7-2-1-5(10)3-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |

InChI Key |

PBDZJYYIEXHHKS-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)[C@H](CO)N)Br |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CO)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 2-bromo-5-chlorobenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

Reduction: The nitroalkene is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

Pathways Involved: It may modulate signaling pathways related to mood regulation, such as the serotonergic and dopaminergic pathways.

Comparison with Similar Compounds

Substituent Position Variations

Key Analogs :

(R)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol () Substituents: 3-Bromo, 5-chloro Molecular Weight: 286.99 (as HCl salt) Differences: The bromine shifts to the 3-position, altering steric and electronic effects. This positional change could impact binding affinity in biological targets, as meta-substitution often modulates receptor interactions compared to ortho-substitution.

(S)-2-Amino-2-(3-chlorophenyl)ethan-1-ol () Substituents: 3-Chloro Configuration: S Role: Used in PROTAC synthesis (), highlighting the importance of chlorine’s position (3- vs. 5-) and stereochemistry in bioactivity.

Functional Group and Backbone Modifications

Key Analogs :

2-Bromo-1-(2-chlorophenyl)ethan-1-one () Molecular Weight: 233.48 Functional Group: Ketone (vs. amino alcohol) Use: Intermediate in synthesis; the absence of amino and hydroxyl groups reduces hydrogen-bonding capacity, limiting biological utility but enhancing reactivity in nucleophilic substitutions.

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one () Molecular Weight: 309.58 Substituents: 4-Chloro, additional phenyl group Physical Properties: mp 65–66°C (vs. liquid or lower-melting amino alcohols), reflecting increased rigidity from the phenyl substituent.

Stereochemical Variations

Key Analogs :

rel-(2R)-2-Amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride () Substituents: 3-Bromo, 5-methyl Configuration: Racemic R Impact: Methyl substitution at the 5-position (vs. chlorine) may enhance lipophilicity, affecting membrane permeability in drug candidates.

Comparative Data Table

Research Findings and Implications

- Stereochemistry : The (R)-configuration is critical for chiral recognition in biological systems, as seen in PROTACs where enantiomers exhibit divergent activities .

- Functional Groups: Amino alcohols enable hydrogen bonding, enhancing solubility and target engagement compared to ketone-based analogs .

Biological Activity

(R)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects in various therapeutic contexts, particularly in cancer and neuropharmacology.

Chemical Structure and Synthesis

The compound features a chiral center and halogenated phenyl groups, which are significant for its biological activity. The general synthesis involves several steps, typically starting from readily available precursors. The synthesis process can be summarized as follows:

- Starting Materials : Utilize bromo and chloro phenyl derivatives.

- Reagents : Employ amine coupling reactions.

- Purification : Use chromatographic techniques to isolate the desired product.

Biological Mechanisms

Research indicates that (R)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol interacts with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Initial studies suggest the following mechanisms of action:

- Neurotransmitter Modulation : Some derivatives have shown promise in modulating neurotransmitter levels, which may contribute to antidepressant effects.

- Anticancer Activity : The halogenated structure is associated with increased cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (R)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol:

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of (R)-2-Amino-2-(2-bromo-5-chlorophenyl)ethan-1-ol on human tumor cell lines, including MCF-7 and NCI-H460. The results demonstrated that the compound exhibits significant growth inhibition, with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Neuropharmacological Effects

In another investigation focused on antidepressant properties, derivatives of this compound were tested for their ability to modulate neurotransmitter levels in vitro. The findings indicated a promising profile for enhancing serotonin and norepinephrine signaling pathways, which are crucial for mood regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.